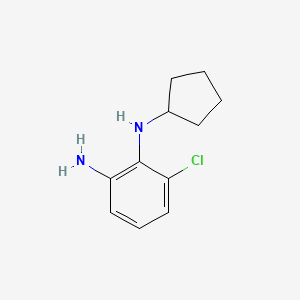

1,2-Benzenediamine, 3-chloro-N2-cyclopentyl-

Description

Significance of Ortho-Phenylenediamine Derivatives in Contemporary Organic Synthesis

Ortho-phenylenediamine (OPD), or 1,2-benzenediamine, and its derivatives are highly versatile building blocks in modern organic synthesis. wisdomlib.orgwikipedia.org Their importance stems from the presence of two vicinal amino groups on a benzene (B151609) ring, which allows for the facile construction of a variety of heterocyclic compounds. guidechem.com These derivatives serve as key precursors to a wide range of valuable molecules, including benzimidazoles, quinoxalines, and benzotriazoles. wikipedia.orgguidechem.comresearchgate.net

The condensation reaction of ortho-phenylenediamines with carboxylic acids or their derivatives is a fundamental method for the synthesis of benzimidazoles. wisdomlib.orgrasayanjournal.co.in This class of heterocyclic compounds is of particular interest due to its prevalence in a vast number of pharmacologically active agents. rasayanjournal.co.innih.gov Furthermore, the reaction of OPDs with diketones yields quinoxalines, another important heterocyclic scaffold. wikipedia.org The versatility of ortho-phenylenediamine derivatives is further highlighted by their use in the synthesis of Schiff base ligands, which are crucial in coordination chemistry and catalysis. wisdomlib.org

The reactivity of the ortho-phenylenediamine core can be modulated by the presence of various substituents on the aromatic ring. These substituents can influence the electronic properties and steric environment of the amino groups, thereby directing the outcome of chemical reactions and allowing for the fine-tuning of the properties of the resulting products. mdpi.com

Research Context of Functionalized Aromatic Diamines in Medicinal and Materials Chemistry

Functionalized aromatic diamines are a critical class of compounds in both medicinal and materials chemistry. Their rigid and planar aromatic structures provide a stable three-dimensional framework for interaction with biological targets. jocpr.com The presence of amino functionalities allows for the formation of hydrogen bonds and other non-covalent interactions, which are essential for molecular recognition in biological systems. jocpr.com

In medicinal chemistry, functionalized aromatic diamines are integral to the development of a wide array of therapeutic agents. For instance, derivatives of ortho-phenylenediamine are precursors to benzimidazoles, which exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. rasayanjournal.co.innih.gov The ability to introduce various functional groups onto the aromatic diamine scaffold allows medicinal chemists to systematically modify the pharmacokinetic and pharmacodynamic properties of drug candidates. jocpr.com

In the realm of materials chemistry, functionalized aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyamides and polyimides. mdpi.comnih.gov These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com The properties of these polymers can be tailored by altering the structure of the diamine monomer, for example, by introducing bulky or flexible side groups to modify solubility and processing characteristics. mdpi.com The development of novel diamine monomers is therefore a continuous pursuit in the quest for advanced materials with superior properties. nih.gov

Overview of N-Substituted Chloro-Benzenediamine Scaffolds in Structure-Driven Design

The chlorine atom, being an electron-withdrawing group, can significantly influence the reactivity and physicochemical properties of the benzenediamine scaffold. mdpi.com It can affect the pKa of the amino groups, which in turn can modulate their nucleophilicity and their ability to participate in biological interactions. mdpi.com Preliminary structure-activity relationship (SAR) studies on some benzamide (B126) derivatives have suggested that the presence of a chlorine atom on the benzene ring can, in some cases, decrease anti-proliferative activity, highlighting the nuanced role of halogenation in drug design. nih.gov

N-substitution on the benzenediamine core introduces another layer of structural and functional diversity. The nature of the N-substituent can impact the molecule's lipophilicity, steric profile, and potential for additional interactions. For example, an N-alkyl or N-aryl group can enhance binding to hydrophobic pockets in target proteins. nih.govmdpi.com In the case of 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl-, the cyclopentyl group adds a non-polar, cyclic aliphatic moiety.

The combination of a chloro substituent and an N-substituent on a benzenediamine framework allows for the systematic exploration of chemical space in a structure-driven manner. By varying the position of the chlorine atom and the nature of the N-substituent, chemists can fine-tune the electronic and steric properties of the molecule to optimize its performance for a specific application, be it in medicinal chemistry or materials science. nih.govmdpi.com

Data Tables

To illustrate the physicochemical properties of the core structures discussed, the following interactive data tables provide information on related compounds.

Table 1: Physicochemical Properties of Parent and Substituted Benzenediamines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 1,2-Benzenediamine | C₆H₈N₂ | 108.14 | wikipedia.org |

| 4-Chloro-o-phenylenediamine | C₆H₇ClN₂ | 142.59 | nih.gov |

Note: Data for 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- is not available in the public domain and is therefore not included.

Table 2: Examples of Heterocyclic Systems Derived from Ortho-Phenylenediamines

| Heterocycle Class | General Synthetic Precursor | Significance |

| Benzimidazoles | Ortho-phenylenediamine and a carboxylic acid | Broad pharmacological activities rasayanjournal.co.innih.gov |

| Quinoxalines | Ortho-phenylenediamine and a 1,2-dicarbonyl compound | Diverse biological applications wikipedia.org |

| Benzotriazoles | Ortho-phenylenediamine and nitrous acid | Corrosion inhibitors wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-N-cyclopentylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8/h3,6-8,14H,1-2,4-5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFHJQIOZCFERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266295 | |

| Record name | 3-Chloro-N2-cyclopentyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152584-90-1 | |

| Record name | 3-Chloro-N2-cyclopentyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152584-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N2-cyclopentyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1,2 Benzenediamine, 3 Chloro N2 Cyclopentyl and Analogues

Retrosynthetic Analysis of the 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl-, the analysis reveals several potential disconnections.

A primary and logical disconnection is the C-N bond between the cyclopentyl group and the diamine framework. This leads back to two key precursors: 3-chloro-1,2-benzenediamine and a cyclopentyl electrophile (e.g., cyclopentyl bromide) or a carbonyl equivalent (cyclopentanone). This approach isolates the challenge into two distinct phases: the synthesis of the substituted ortho-phenylenediamine core and the subsequent selective N-alkylation.

Further disconnection of the 3-chloro-1,2-benzenediamine precursor suggests its origin from a corresponding chlorinated nitroaniline or dinitrobenzene derivative. For instance, reduction of 2-chloro-6-nitroaniline (B1581787) or 3-chloro-1,2-dinitrobenzene would yield the desired diamine. The chloro- and nitro- substituents can be installed on the benzene (B151609) ring through electrophilic aromatic substitution reactions, with the order of reactions being critical to ensure the correct regiochemistry.

Alternative retrosynthetic strategies challenge the traditional reliance on ortho-halogenated nitrobenzenes. bohrium.commanchester.ac.uk A conceptually different approach involves the direct conversion of nitrobenzenes and amines into ortho-phenylenediamines, bypassing the need for pre-installed ortho-halogenation. bohrium.commanchester.ac.uk This method, often mediated by photochemistry, proposes a dearomative-rearomative coupling mechanism, offering a more convergent and potentially efficient route to complex ortho-phenylenediamine structures. bohrium.commanchester.ac.uk

Pathways for the Synthesis of Substituted Ortho-Phenylenediamines

Traditional syntheses of ortho-phenylenediamines often commence with ortho-halogenated nitrobenzenes, which undergo multi-step sequences to arrive at the final product. bohrium.commanchester.ac.uk However, achieving regioselectivity can be a significant challenge.

More advanced methods offer precise control over the introduction of amine and halogen groups:

Regioselective Halogenation : A significant challenge is the precise placement of a halogen atom ortho to an existing amine group. One modern approach is the use of a directing group to guide the halogenation. For instance, N-aryl amides can be borylated at the ortho position, followed by an oxidative halodeboronation to install the halogen with high regioselectivity. nih.gov This strategy leverages the reactivity of boron to control the position of C-halogen bond formation under mild conditions. nih.gov

Regioselective Amination : Direct C-H amination of arenes is a powerful tool for forming C-N bonds efficiently. Recent developments in radical chemistry have enabled the ortho-selective amination of aniline (B41778) derivatives. nih.govnih.gov By using a sulfamate-protected aniline, attractive noncovalent interactions can be established between the anionic substrate and an incoming aminium radical cation, guiding the amination to the ortho position. nih.gov Subsequent cleavage of the sulfamate (B1201201) group yields the desired ortho-phenylenediamine. nih.gov This method provides concise access to these valuable intermediates without relying on traditional nitration-reduction sequences. nih.govnih.gov

Once the substituted ortho-phenylenediamine core is obtained, the cyclopentyl group can be introduced. The presence of two nucleophilic amino groups requires careful selection of reaction conditions to achieve mono-alkylation.

Reductive Amination : This is one of the most common and efficient methods for N-alkylation. organic-chemistry.org It involves the condensation of one of the amino groups of 3-chloro-1,2-benzenediamine with cyclopentanone (B42830) to form an intermediate imine (or enamine), which is then reduced in situ to the secondary amine. youtube.com The choice of reducing agent is critical; mild hydride reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) are preferred as they selectively reduce the protonated imine (iminium ion) over the ketone, allowing for a one-pot reaction. youtube.com

Direct N-Alkylation : This method involves the reaction of the diamine with a cyclopentyl electrophile, such as cyclopentyl bromide or iodide, typically in the presence of a base. wikipedia.org Controlling the selectivity to favor mono-alkylation over di-alkylation can be challenging and may require the use of protecting groups or careful control of stoichiometry. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. wikipedia.org

Table 1: Comparison of Methods for N-Cyclopentylation

| Feature | Reductive Amination | Direct N-Alkylation |

|---|---|---|

| Cyclopentyl Source | Cyclopentanone | Cyclopentyl halide/tosylate |

| Key Intermediate | Imine/Iminium ion | N/A |

| Byproducts | Water | Halide/Tosylate salt |

| Advantages | Often one-pot; uses readily available ketones; good selectivity with appropriate reducing agents. organic-chemistry.orgyoutube.com | Direct formation of C-N bond. |

| Disadvantages | Requires a specific reducing agent to avoid side reactions. youtube.com | Risk of over-alkylation (di-substitution); cyclopentyl halides can be less reactive than other alkyl halides. wikipedia.org |

Green Chemistry Principles and Sustainable Synthetic Routes for Functionalized Diamines

The principles of green chemistry are increasingly influencing the design of synthetic routes for important chemical intermediates like functionalized diamines. The goal is to develop processes that are more environmentally benign, safer, and more efficient. asm.orgnih.gov

Key green chemistry considerations for diamine synthesis include:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic C-H amination and hydrogen borrowing methodologies are examples of highly atom-economical transformations. rsc.org

Use of Catalysis : Replacing stoichiometric reagents with catalytic alternatives minimizes waste. For example, the direct amination of alcohols, a process that produces water as the only byproduct, is a green alternative to traditional alkylation methods that use alkyl halides. rsc.orgacs.org

Renewable Feedstocks : There is growing interest in producing diamines from renewable biomass sources rather than petroleum-based feedstocks. asm.orgnih.gov This involves the biocatalytic or chemocatalytic conversion of platform chemicals derived from cellulose (B213188) or sugars. asm.orgrsc.org

Benign Solvents : Reducing or eliminating the use of volatile organic compounds (VOCs) by substituting them with greener alternatives like water or by performing reactions under solvent-free conditions. oiccpress.com

The biosynthesis of diamines using engineered microorganisms represents a frontier in sustainable chemical production, offering a route from simple sugars to valuable monomers under mild, aqueous conditions. asm.orgnih.gov

Derivatization Strategies for Enhancing Molecular Complexity

Ortho-phenylenediamines are exceptionally versatile building blocks, primarily due to the ability of the two adjacent amino groups to participate in cyclization reactions. This allows for the straightforward synthesis of a wide array of heterocyclic compounds.

The most prominent reaction of ortho-phenylenediamines is their condensation with compounds containing two electrophilic centers, or a single center that can react twice, such as various carbonyl compounds. researchgate.net This approach provides direct access to important heterocyclic scaffolds. thieme-connect.com

With Aldehydes : Condensation with an aldehyde, often under oxidative conditions or in the presence of an acid catalyst, leads to the formation of 2-substituted benzimidazoles . researchgate.net The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization. researchgate.net

With Ketones : The reaction with ketones can also yield benzimidazoles, though it may require more forcing conditions and can involve the cleavage of a C-C bond in the ketone. lookchem.com Alternatively, condensation with β-dicarbonyls or α,β-unsaturated ketones can lead to the formation of seven-membered benzodiazepine rings, another privileged scaffold in medicinal chemistry. researchgate.net

With Carboxylic Acids and Derivatives : Heating an ortho-phenylenediamine with a carboxylic acid or its derivatives (such as esters, acyl chlorides, or anhydrides) is a standard method for synthesizing 2-substituted benzimidazoles. thieme-connect.com This reaction often requires acidic catalysts and elevated temperatures.

Table 2: Heterocycle Formation from Ortho-Phenylenediamines and Carbonyl Compounds

| Carbonyl Reactant | Resulting Heterocycle | General Structure of Product |

|---|---|---|

| Aldehyde (R-CHO) | 2-Substituted Benzimidazole (B57391) | Benzene ring fused to an imidazole (B134444) ring with an 'R' group at position 2. |

| Carboxylic Acid (R-COOH) | 2-Substituted Benzimidazole | Benzene ring fused to an imidazole ring with an 'R' group at position 2. |

| β-Diketone (R-CO-CH2-CO-R') | 1,5-Benzodiazepine | Benzene ring fused to a seven-membered diazepine (B8756704) ring. |

| α-Diketone (R-CO-CO-R') | Quinoxaline (B1680401) | Benzene ring fused to a pyrazine (B50134) ring. |

Cyclization Reactions Towards Benzimidazole and Quinoxaline Systems

The transformation of 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- into benzimidazole and quinoxaline ring systems is a key step in the synthesis of a diverse range of chemical entities. These reactions typically involve condensation with a suitable two-carbon synthon, such as aldehydes or dicarbonyl compounds, followed by cyclization and often oxidation.

The construction of the benzimidazole scaffold from 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- is exemplified in the synthesis of novel PqsR inhibitors. nih.govacs.org The synthetic route involves the reaction of the diamine precursor with a reagent that provides the C2 carbon of the imidazole ring.

A notable example is the synthesis of 2-amino-6-chloro-1-cyclopentyl-1H-benzo[d]imidazole derivatives. nih.govacs.org While the direct synthesis starting from 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- is a logical approach, an alternative strategy was employed in the cited research. This involved the initial formation of a thiourea (B124793) derivative from 4-chloro-N1-cyclopentyl-benzene-1,2-diamine, which then undergoes cyclization.

The general synthetic scheme leading to such benzimidazoles can be conceptualized as follows:

Preparation of the Substituted Diamine: The synthesis begins with the appropriate nitraniline, which is N-alkylated with a cyclopentyl group. Subsequent reduction of the nitro group affords the desired 1,2-benzenediamine derivative.

Cyclization to Benzimidazole: The substituted diamine is then reacted with a cyclizing agent. For the synthesis of 2-aminobenzimidazoles, a common method involves the use of a thiourea-forming reagent followed by cyclization.

In a specific application, the synthesis of 2-(4-(3-((6-Chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl) Acetonitrile was achieved. nih.govacs.org This highlights the utility of the 6-chloro-1-cyclopentyl-1H-benzo[d]imidazole core, which is derived from a precursor related to 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl-.

The following table summarizes a key reaction in the formation of a related benzimidazole system.

| Reactant 1 | Reactant 2 | Product | Reference |

| Substituted 4-chloro-N1-cyclopentyl-benzene-1,2-diamine | Di(1H-imidazol-1-yl)methanethione | 1-Cyclopentyl-6-chloro-1H-benzo[d]imidazole-2-thiol | nih.govacs.org |

This table illustrates a step towards the formation of a 2-substituted-6-chloro-1-cyclopentyl-1H-benzo[d]imidazole, a derivative of the core structure of interest.

The reaction would proceed via the condensation of the diamine with a 1,2-diketone, α-ketoaldehyde, or a similar species. The presence of the chloro and cyclopentyl substituents on the benzene ring would influence the reactivity of the diamine and the electronic properties of the resulting quinoxaline.

A hypothetical reaction is presented in the table below, based on general synthetic principles for quinoxaline formation.

| Reactant 1 | Reactant 2 | Product |

| 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- | Benzil | 8-Chloro-1-cyclopentyl-2,3-diphenylquinoxaline |

This table represents a potential synthetic route to a quinoxaline derivative based on established chemical reactions.

The research into the cyclization reactions of 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- underscores its importance as a building block for complex heterocyclic molecules with potential applications in medicinal chemistry. The resulting benzimidazole and quinoxaline derivatives are scaffolds for further functionalization to explore their biological activities.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

No published ¹H or ¹³C NMR spectral data, including chemical shifts, coupling constants, or structural assignments, could be found for 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl-.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Specific FT-IR spectra, detailing the characteristic vibrational frequencies (e.g., N-H, C-H, C=C aromatic, C-N, C-Cl stretches), are not available in the reviewed literature for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax) and corresponding electronic transitions (e.g., π→π, n→π) for 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- has not been reported in accessible sources.

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Structure Determination

There are no available reports on the successful crystallization or subsequent single-crystal X-ray diffraction analysis of this compound. Consequently, crystallographic data, including unit cell parameters, space group, and detailed molecular geometry, are unknown.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No mass spectrometry data, including the molecular ion peak or fragmentation patterns that would confirm the molecular weight and structural features of 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl-, could be located.

Structure Activity Relationships Sar and Molecular Interactions of 1,2 Benzenediamine, 3 Chloro N2 Cyclopentyl Derivatives

Impact of Substituent Effects on Molecular Recognition and Reactivity

Substituents on a core molecular scaffold are primary determinants of its physicochemical properties and, consequently, its interaction with biological systems. In the case of 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl-, the chloro and cyclopentyl groups each impart specific characteristics that govern its reactivity and recognition by molecular targets.

The presence of a chlorine atom on the benzenediamine ring is a critical modulator of the molecule's electronic and steric profile. Halogens, like chlorine, exert a dual electronic influence: they are electron-withdrawing through induction (due to their high electronegativity) and electron-donating through resonance (due to their lone pairs of electrons).

Electrophilicity : The inductive effect of chlorine is dominant, withdrawing electron density from the aromatic ring. This withdrawal increases the electrophilicity of the ring, making it more susceptible to certain types of interactions and potentially influencing its metabolic profile. This alteration of the ring's electronic character can modify its ability to participate in π-π stacking or cation-π interactions with biological targets.

Sterics and Lipophilicity : The chlorine atom also contributes to the steric bulk of the molecule. Its atomic radius influences how the compound can fit into a binding pocket. Furthermore, the addition of a chlorine atom generally increases the lipophilicity (fat-solubility) of a molecule. This can affect its ability to cross cell membranes and may lead to stronger hydrophobic interactions with nonpolar regions of a target protein. The position of the chloro substituent is crucial, as it dictates which regions of the molecule are sterically hindered and how the electronic effects are distributed across the ring. nih.govmdpi.com

Table 1: Physicochemical Effects of Chloro Substitution on an Aromatic Ring

| Property | Effect of Chloro Group | Rationale |

| Electrophilicity | Increased | Inductive electron withdrawal by the electronegative chlorine atom. |

| Lipophilicity | Increased | Halogens are lipophilic, enhancing solubility in nonpolar environments. |

| Steric Bulk | Increased | The chlorine atom is larger than a hydrogen atom, adding to the molecule's volume. |

| Reactivity | Modified | Alters the electron density of the ring, influencing susceptibility to metabolic enzymes. |

Conformational Preferences : The cyclopentyl ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms. This conformational preference restricts the spatial orientation of the N2-amino group, which can be advantageous for binding. By locking the substituent into a more defined orientation, the entropic penalty of binding to a receptor can be reduced, potentially leading to higher affinity. nih.gov

Molecular Docking and Hydrophobic Interactions : In the context of molecular docking, the cyclopentyl group serves as a bulky, hydrophobic anchor. It is well-suited to occupy non-polar pockets within an enzyme's active site, forming favorable van der Waals and hydrophobic interactions. The defined shape of the cyclopentyl ring can improve the specificity of these interactions compared to a more flexible linear chain, which might adopt multiple, less optimal conformations. The use of such rigid alkyl linkers is a common strategy in drug design to enhance potency and reduce off-target effects. nih.govscientificupdate.com

Mechanistic Aspects of Molecular Interactions with Biomolecular Targets (e.g., Enzyme Active Sites)

Hydrogen Bonding : The two amino groups (-NH2 and -NH-) on the benzenediamine core are primary sites for hydrogen bonding. They can act as hydrogen bond donors, forming crucial interactions with hydrogen bond acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in an enzyme's active site.

Hydrophobic Interactions : The cyclopentyl group and the aromatic ring are hydrophobic. These regions will preferentially interact with non-polar amino acid residues like leucine, isoleucine, and valine within the target's binding pocket, driven by the hydrophobic effect.

Halogen Bonding : The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction where the electropositive region on the tip of the halogen (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen. This can provide an additional, directional interaction that contributes to binding affinity and specificity.

Computational Approaches to Ligand-Target Binding Affinities

Predicting the binding affinity of a ligand to its target is a central goal of computational chemistry and rational drug design. nih.gov For derivatives of 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl-, several computational methods can be employed to estimate how tightly these compounds will bind to a protein target.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com Docking algorithms sample numerous possible conformations and positions of the ligand within the binding site and use a scoring function to rank them. The resulting docking score provides a qualitative estimate of binding affinity, helping to prioritize compounds for synthesis and testing. researchgate.net

Binding Free Energy Calculations : More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide quantitative predictions of binding free energy (ΔG_bind). mdpi.com These calculations are typically performed on the output of molecular dynamics (MD) simulations, which model the movement of the ligand-protein complex over time. By analyzing these simulations, it is possible to calculate the energetic contributions from various components, including van der Waals forces, electrostatic interactions, and solvation effects, to arrive at a more accurate estimation of binding affinity. nih.govresearchgate.net

Table 2: Representative Computational Data for Hypothetical Analogs

This interactive table presents hypothetical binding affinity data for a series of analogs, illustrating how structural modifications could influence target binding as predicted by computational methods.

| Compound ID | R1 Substituent | R2 Substituent | Docking Score (kcal/mol) | Predicted ΔG_bind (kcal/mol) |

| Reference | 3-Chloro | N2-Cyclopentyl | -8.5 | -11.2 |

| Analog A | 3-Fluoro | N2-Cyclopentyl | -8.2 | -10.8 |

| Analog B | 3-Chloro | N2-Cyclohexyl | -8.9 | -11.8 |

| Analog C | 3-Chloro | N2-Isopropyl | -7.9 | -10.1 |

| Analog D | 4-Chloro | N2-Cyclopentyl | -8.6 | -11.4 |

Rational Design Principles for Modulating Specific Molecular Activities

The insights gained from SAR and computational studies form the basis for the rational design of new derivatives with improved activity, selectivity, or metabolic stability. nih.gov For the 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- scaffold, several design principles can be applied:

Modification of the Aromatic Substitution : Systematically altering the position and identity of the halogen (e.g., replacing chlorine with fluorine or bromine) can fine-tune the electronic and steric properties of the ring. This can be used to optimize interactions within the binding pocket or to block sites of unwanted metabolism. mdpi.com

Exploration of the N-Alkyl Group : The cyclopentyl moiety can be replaced with other cyclic (e.g., cyclobutyl, cyclohexyl) or acyclic (e.g., isopropyl, t-butyl) groups to probe the size and shape of the hydrophobic pocket in the target's active site. This can lead to improved van der Waals contacts and higher affinity.

Bioisosteric Replacement : Key functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, one of the amine groups could be involved in a different heterocyclic ring system to alter its hydrogen bonding capacity and conformational rigidity.

Structure-Guided Design : If the 3D structure of the target protein is known, computational models can be used to design modifications that introduce new, favorable interactions. For example, docking studies might reveal an unoccupied pocket where a new functional group could be added to form an additional hydrogen bond, thereby increasing binding affinity.

By systematically applying these principles, researchers can iteratively modify the lead compound to develop new molecules with optimized properties for a specific biological target.

Applications of 1,2 Benzenediamine, 3 Chloro N2 Cyclopentyl and Its Derivatives in Chemical Science

Anticipated Role as a Versatile Precursor in Diverse Heterocyclic Synthesis

o-Phenylenediamines are fundamental building blocks in organic synthesis, primarily due to the presence of two adjacent amino groups that can readily undergo cyclocondensation reactions with a variety of electrophiles.

Postulated Development of Coordination Complexes for Catalysis and Materials Science

The two nitrogen atoms of o-phenylenediamines can act as a bidentate ligand, coordinating with various metal ions to form stable chelate complexes. These complexes are often investigated for their catalytic activity or unique material properties. While numerous studies exist on coordination complexes of simpler o-phenylenediamines, no research has been found detailing the synthesis or characterization of metal complexes involving 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- as a ligand.

Hypothetical Exploration in Advanced Materials Research

Organic molecules with specific donor-acceptor substituents are often explored for applications in advanced materials, such as those with non-linear optical (NLO) properties. The amino groups of an o-phenylenediamine (B120857) act as electron donors. While this suggests a potential for such properties, no studies have been performed or reported for 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- in this context.

Theoretical Catalytic Applications in Organic Transformations

Derivatives of o-phenylenediamine can be used to synthesize N-heterocyclic carbenes (NHCs), an important class of organocatalysts. The synthesis typically involves the formation of a benzimidazolium salt from the diamine, which is then deprotonated to yield the carbene. Although this is a common strategy, its application to 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- has not been described in the literature.

Future Directions and Emerging Research Avenues

Exploration of Novel and Efficient Synthetic Methodologies for Complex Diamine Derivatives

Key areas of exploration include:

Advanced Catalytic Systems: The use of transition metal catalysts, particularly palladium, for cross-coupling reactions like the Buchwald-Hartwig amination, offers a powerful tool for the selective formation of C-N bonds. nih.gov Research into novel ligands and more robust catalyst systems could enable the direct N-cyclopentylation of 3-chloro-1,2-benzenediamine under milder conditions. Similarly, catalysts such as Scandium(III) triflate and various nanoparticles are being explored to facilitate condensation reactions traditionally requiring harsh acidic conditions. researchgate.netresearchgate.net

Reductive Amination: A primary route for installing the N-cyclopentyl group involves the reductive amination of 3-chloro-1,2-benzenediamine with cyclopentanone (B42830). Future work could focus on identifying more efficient and selective reducing agents that are also more environmentally benign than traditional borohydride (B1222165) reagents.

Flow Chemistry: Continuous flow synthesis presents an opportunity to improve reaction efficiency, safety, and scalability. By controlling reaction parameters with high precision, flow reactors can minimize byproduct formation and allow for the safe handling of hazardous intermediates, offering a significant advantage over traditional batch processing.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful method for forging new bonds under exceptionally mild conditions. This approach could be investigated for novel C-N bond-forming reactions or for the functionalization of the aromatic ring, potentially offering new synthetic routes to complex diamine derivatives. researchgate.net

| Methodology | Potential Advantages | Research Focus | Key Precursors |

|---|---|---|---|

| Palladium-Catalyzed Amination | High selectivity, functional group tolerance | Development of more active and stable catalysts | 3-chloro-1,2-benzenediamine, Cyclopentyl halides/tosylates |

| Reductive Amination | Direct, atom-economical C-N bond formation | Greener reducing agents, optimized reaction conditions | 3-chloro-1,2-benzenediamine, Cyclopentanone |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design, optimization of flow parameters | Various precursors suitable for continuous processing |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Discovery of new photocatalysts and reaction pathways | Functionalized benzenes and amine sources |

Integration of Advanced Spectroscopic Techniques with In Silico Predictions for Comprehensive Characterization

The unambiguous structural elucidation of 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- and its future derivatives is critical. While standard spectroscopic methods such as FT-IR and NMR are foundational, the complexity of such molecules calls for an integrated approach that combines advanced experimental techniques with computational predictions. jocpr.comworldresearchersassociations.comorientjchem.org

Future characterization workflows will increasingly rely on:

Multi-dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for assigning the specific proton and carbon signals, especially for distinguishing between the two non-equivalent amine protons and mapping the connectivity of the cyclopentyl and chlorinated benzene (B151609) rings.

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, confirming the elemental composition and helping to identify impurities or byproducts from the synthesis.

In Silico Spectral Prediction: The use of computational chemistry, particularly Density Functional Theory (DFT), to predict NMR chemical shifts and IR vibrational frequencies is becoming an indispensable tool. arxiv.org Comparing these predicted spectra with experimental data provides a high degree of confidence in the structural assignment. Machine learning algorithms are also being developed to predict spectroscopic data directly from chemical structures, which could accelerate the characterization process. arxiv.orgnih.govnih.gov

X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography offers the definitive determination of the three-dimensional molecular structure, providing invaluable information on bond lengths, angles, and intermolecular interactions in the solid state.

| Technique | Experimental Data Provided | In Silico Contribution |

|---|---|---|

| NMR (1D and 2D) | Chemical environment of nuclei, connectivity | Prediction of chemical shifts for structural validation |

| FT-IR Spectroscopy | Presence of functional groups (N-H, C-Cl, C-N) | Calculation of vibrational frequencies to aid peak assignment |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Prediction of ionization potential and fragmentation pathways |

| UV-Vis Spectroscopy | Electronic transitions (π-π*) | Calculation of electronic absorption spectra |

Rational Design of Derivatives for Highly Specific Molecular Interactions

The structural framework of 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- serves as a promising scaffold for the rational design of new molecules with tailored properties for applications in medicine and materials science. nih.gov The existing substituents offer multiple points for modification to fine-tune molecular interactions.

Future research avenues in derivative design include:

Pharmacophore-Guided Design: Utilizing computational models, new derivatives can be designed to interact with specific biological targets, such as enzyme active sites or protein-protein interfaces. nih.govannalsofglobalpublishinggroup.com For instance, the free primary amine can be functionalized to introduce hydrogen bond donors or acceptors, while the lipophilicity can be adjusted by modifying the cyclopentyl ring.

Metal-Complexing Ligands: o-Phenylenediamines are excellent precursors for ligands used in coordination chemistry. worldresearchersassociations.comnih.gov Derivatives of the title compound could be designed to chelate with various metals, creating complexes with potential catalytic or therapeutic properties, such as anticancer agents. nih.gov

Polymer Monomers: Functionalized diamines are key building blocks for high-performance polymers like polyimides and polyamides. mdpi.com By creating derivatives with additional reactive sites, novel monomers can be synthesized to produce materials with enhanced thermal stability, solubility, or specific electronic properties.

| Modification Site | Potential Modification | Targeted Property/Interaction | Potential Application |

|---|---|---|---|

| Primary Amine (-NH2) | Acylation, Alkylation, Schiff base formation | Alter hydrogen bonding, introduce new functional groups | Medicinal chemistry, Ligand synthesis |

| Cyclopentyl Group | Ring expansion/contraction, substitution | Tune lipophilicity and steric bulk | Improving pharmacokinetic properties |

| Chloro Substituent | Replacement with other halogens or functional groups | Modify electronic properties and binding interactions | Fine-tuning ligand-receptor binding |

| Aromatic Ring | Introduction of further substituents | Modulate pKa, redox potential, and solubility | Materials science, Catalyst design |

Development of Sustainable and Scalable Production Methods for Functionalized Diamines

The long-term viability of using complex diamines in commercial applications depends heavily on the development of production methods that are both scalable and environmentally sustainable. Traditional chemical synthesis often relies on petroleum-based feedstocks and can generate significant waste. nih.gov A shift towards greener manufacturing processes is essential.

Future research will focus on:

Biocatalysis and Biosynthesis: While the biosynthesis of aromatic diamines is less developed than that of their aliphatic counterparts, it represents a significant long-term goal. nih.govnih.gov This could involve engineering microbial pathways in organisms like E. coli to produce functionalized o-phenylenediamines from renewable resources such as glucose. nih.govresearchgate.net Alternatively, individual enzymatic steps could be used to replace harsh chemical transformations in a chemoenzymatic synthesis.

Green Chemistry Principles: Applying the principles of green chemistry to the synthesis of 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- is a more immediate goal. This includes the use of renewable solvents, minimizing the use of protecting groups, and developing recyclable catalysts to reduce the environmental impact. researchgate.netrsc.org

Life Cycle Assessment (LCA): A holistic evaluation of the environmental impact of a synthetic route, from raw material sourcing to final product purification, is crucial. bio4matpro.de Performing LCAs on newly developed synthetic methods will allow for a quantitative comparison of their sustainability and guide the selection of the most industrially viable and eco-friendly processes.

| Parameter | Traditional Chemical Synthesis | Sustainable/Green Approach |

|---|---|---|

| Feedstocks | Petroleum-based | Renewable (e.g., biomass, sugars) |

| Solvents | Often volatile and hazardous organic solvents | Water, ethanol, supercritical CO2, or solvent-free |

| Catalysts | Stoichiometric reagents, heavy metals | Recyclable catalysts, biocatalysts (enzymes) |

| Energy Consumption | High temperatures and pressures often required | Milder reaction conditions, ambient temperature/pressure |

| Waste Generation | Significant byproduct and solvent waste | Minimized waste through high atom economy and recycling |

Q & A

Q. What are the recommended synthetic routes for 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl-?

A plausible synthesis involves reacting 3-chlorobenzenediamine with a cyclopentyl halide (e.g., cyclopentyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution at the amine group. Protecting groups may be required to avoid over-alkylation. Purification can be achieved via column chromatography using a gradient of ethyl acetate/hexane, followed by recrystallization in ethanol .

Q. How should experimental conditions be optimized for synthesizing this compound?

Use a Design of Experiments (DOE) approach to systematically vary parameters such as reaction temperature (e.g., 60–100°C), molar ratios (amine:halide from 1:1 to 1:1.5), and solvent polarity. Analyze yields via ANOVA to identify critical factors. Fractional factorial designs are recommended to reduce the number of trials while capturing interactions between variables .

Q. What analytical techniques are suitable for characterizing this compound?

- Structural confirmation : Use - and -NMR to verify substitution patterns and cyclopentyl group integration. Compare with computed spectra from density functional theory (DFT) .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (MS) for trace impurity profiling .

Q. What are the stability considerations for this compound during storage?

Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to assess degradation pathways, monitored via HPLC .

Advanced Research Questions

Q. How can computational methods guide reaction design and mechanistic understanding?

Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways, transition states, and activation energies. Tools like the Artificial Force Induced Reaction (AFIR) method can predict intermediates and competing pathways. Validate with kinetic isotope effect (KIE) experiments .

Q. How can reactor design improve scalability and yield?

For continuous synthesis, use a microfluidic reactor with controlled residence time and temperature gradients. Computational fluid dynamics (CFD) simulations can optimize mixing efficiency and heat transfer. Membrane separation (e.g., nanofiltration) may enhance product isolation .

Q. What strategies address contradictory data in kinetic or thermodynamic studies?

Apply Bayesian statistical analysis to reconcile discrepancies in rate constants or equilibrium data. Incorporate prior knowledge (e.g., Arrhenius parameters) and likelihood functions to refine posterior distributions. Cross-validate using orthogonal techniques like isothermal titration calorimetry (ITC) .

Q. How can environmental risks be assessed for this compound?

Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity (e.g., LC₅₀ for aquatic organisms). Conduct photodegradation studies under simulated sunlight (λ > 290 nm) with LC-MS/MS to identify transformation products. Compare with regulatory thresholds (e.g., EPA ECOTOX database) .

Q. What methodologies explore structure-activity relationships (SAR) for biological activity?

Q. How can degradation pathways be elucidated under extreme conditions?

Use high-resolution mass spectrometry (HRMS) coupled with -labeling to track oxidative degradation. Reactive oxygen species (ROS) scavengers (e.g., ascorbic acid) can identify radical-mediated pathways. Compare with computational predictions (e.g., bond dissociation energies from DFT) .

Methodological Tables

Q. Table 1. Key Parameters for DOE in Synthesis Optimization

| Factor | Range | Response Variable |

|---|---|---|

| Temperature | 60–100°C | Yield (%) |

| Molar Ratio (Amine:Halide) | 1:1–1:1.5 | Purity (HPLC area %) |

| Solvent Polarity | DMF, THF, Toluene | Reaction Time (h) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.